molecular formula C21H20N6O2 B6537282 2-(naphthalen-1-yloxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one CAS No. 1058204-50-4

2-(naphthalen-1-yloxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6537282
CAS No.: 1058204-50-4
M. Wt: 388.4 g/mol
InChI Key: JCLXIZVDCPQQRC-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine moiety via an ethanone bridge, with a naphthalen-1-yloxy substituent. The naphthyloxy group contributes to lipophilicity, influencing pharmacokinetic behavior.

Properties

IUPAC Name

2-naphthalen-1-yloxy-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c28-21(14-29-18-7-3-5-16-4-1-2-6-17(16)18)26-12-10-25(11-13-26)20-9-8-19-23-22-15-27(19)24-20/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLXIZVDCPQQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(naphthalen-1-yloxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one typically involves multi-step synthesis. The naphthalen-1-yloxy group can be synthesized from naphthol through etherification, and the triazolopyridazine core is constructed through cyclization reactions involving appropriate precursors. The final step often involves coupling the intermediate with a piperazine derivative under controlled conditions, such as in the presence of catalysts or specific solvents.

Industrial Production Methods: On an industrial scale, the synthesis might leverage flow chemistry techniques or use large-scale reactors to ensure the consistency and purity of the compound. Advanced purification methods like chromatography and crystallization are crucial to obtain high-purity product suitable for research and application.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions primarily at the naphthalene ring, yielding various oxidized derivatives.

  • Reduction: Reduction might target the triazolopyridazine core, potentially altering its electronic properties and reactivity.

  • Substitution: Substituent modifications can occur on the piperazine ring or naphthalene moiety, providing a pathway to diverse functionalized analogs.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

  • Substitution: Electrophilic and nucleophilic substitution reagents, often in the presence of appropriate catalysts.

Major Products: The products from these reactions vary widely, but typically include oxidized derivatives, reduced forms of the core structures, and functionalized analogs with modified pharmacological properties.

Scientific Research Applications

Chemistry: It's used in synthesis studies to understand reaction mechanisms and to create derivative compounds for further research.

Biology: In biological research, it’s studied for its potential interactions with cellular components and its ability to modulate biochemical pathways.

Medicine: Some derivatives of this compound are explored for their pharmacological properties, including potential roles as therapeutic agents in various conditions.

Industry: It's utilized in the development of novel materials, potentially in electronics or as precursors for more complex chemical entities.

Mechanism of Action

The precise mechanism by which 2-(naphthalen-1-yloxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one exerts its effects is subject to ongoing research. It is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and thereby modulating biochemical pathways. The triazolopyridazine core is often pivotal in these interactions, providing a scaffold for binding to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Triazolo-Pyridazine vs. Triazolo-Pyrimidine Derivatives

  • Target Compound : The [1,2,4]triazolo[4,3-b]pyridazine core has a pyridazine ring (two adjacent nitrogen atoms) fused to a triazole ring. This arrangement creates distinct electronic properties compared to triazolo-pyrimidines.
  • Compounds: Derivatives like pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) and its isomers (6, 8) feature a pyrimidine ring (nitrogens at positions 1 and 3) fused to triazole.

Key Structural Differences

Feature Target Compound Compounds (e.g., 7, 9)
Core Ring Pyridazine (N at 1,2) Pyrimidine (N at 1,3)
Electronic Density Moderate electron deficiency High electron deficiency
Bioactivity Implications Possible CNS targeting Kinase inhibition, isomer-dependent activity
Piperazine-Linked Analogues

The piperazine moiety in the target compound is analogous to arylpiperazine derivatives in (e.g., MK69). However, MK69 features a pyrazole and trifluoromethylphenyl group instead of a triazolo-pyridazine system. Piperazine enhances solubility and serves as a flexible spacer for receptor interaction, but the attached heterocycle dictates selectivity:

  • Target Compound: The triazolo-pyridazine may favor adenosine or serotonin receptor binding due to planar aromaticity.

Comparative Physicochemical Properties

Property Target Compound MK69 ()
Molecular Weight ~435 g/mol (calculated) ~380 g/mol
LogP (Predicted) ~3.5 (naphthyloxy increases lipo) ~2.8 (trifluoromethyl enhances polarity)
Solubility Moderate (piperazine aids aqueous) High (polar substituents)
Toxicity and Bioactivity

While the target compound’s toxicity is undocumented in the evidence, structurally related heterocyclic amines (e.g., IQ in ) are carcinogenic. The triazolo-pyridazine system’s reduced planarity compared to IQ’s imidazo[4,5-f]quinoline may lower DNA intercalation risks .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Heterocycle Key Substituents Potential Targets Evidence Reference
Target Compound [1,2,4]Triazolo-pyridazine Naphthyloxy, piperazine CNS receptors, kinases -
(Compound 7) [1,2,4]Triazolo-pyrimidine Pyrazole, phenyl Kinases, isomer-dependent
MK69 () Pyrazole Trifluoromethylphenyl GPCRs, kinases

Biological Activity

The compound 2-(naphthalen-1-yloxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one , also known by its CAS number 1060197-99-0 , is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C24H24N6O2C_{24}H_{24}N_{6}O_{2}, with a molecular weight of 428.5 g/mol . The structure includes a naphthalene moiety linked to a piperazine ring through a triazolo-pyridazinyl substituent, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Specifically, the triazolo-pyridazine component has been shown to exhibit inhibitory effects on kinases such as c-Met and VEGFR-2 , which are crucial in cancer progression and angiogenesis.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar triazolo derivatives. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

These findings suggest that the presence of the triazolo group contributes to enhanced anticancer activity through inhibition of key signaling pathways involved in tumor growth and survival .

Inhibition of Kinases

The compound's ability to inhibit c-Met and VEGFR-2 was highlighted in studies where it showed promising results:

TargetIC50 (nM/µM)
c-Met26.00
VEGFR-22.6

These results indicate that compounds containing the triazolo-pyridazine structure may serve as effective inhibitors for these targets, potentially leading to new therapeutic strategies for cancer treatment .

Case Studies

A notable case study involved the synthesis and evaluation of related triazolo derivatives that demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like cisplatin .

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